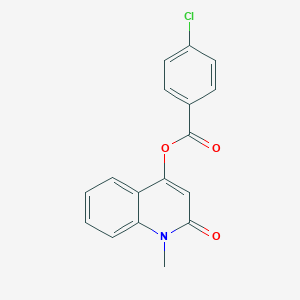
1-Acetyl-4,6,8-trimethylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4,6,8-trimethylazulene, also known as Ambrinol, is a natural compound found in many essential oils. Its unique structure and properties have attracted the attention of researchers in various fields, including chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4,6,8-trimethylazulene is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It may also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
1-Acetyl-4,6,8-trimethylazulene has been shown to have several biochemical and physiological effects. It has been found to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been found to possess antioxidant properties, which may protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetyl-4,6,8-trimethylazulene in lab experiments is its natural origin. It can be extracted from plants and is therefore considered a safer alternative to synthetic compounds. Additionally, its unique structure and properties make it a valuable tool for studying various biological processes. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Acetyl-4,6,8-trimethylazulene. One area of interest is its potential as a natural antimicrobial agent. Further studies are needed to determine its efficacy against various pathogens and to explore its mechanism of action. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various inflammatory conditions. Further research is needed to determine its safety and efficacy in humans. Finally, its unique structure and properties may make it a valuable tool for studying various biological processes, such as gene expression and protein folding.
Métodos De Síntesis
1-Acetyl-4,6,8-trimethylazulene can be synthesized using various methods, including steam distillation, solvent extraction, and chromatography. The most common method involves the extraction of essential oils from plants that contain the compound, such as chamomile, yarrow, and blue tansy. The extracted oil is then subjected to further purification steps to isolate 1-Acetyl-4,6,8-trimethylazulene.
Aplicaciones Científicas De Investigación
1-Acetyl-4,6,8-trimethylazulene has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant activities. Its ability to inhibit the growth of bacteria and fungi has made it a promising candidate for the development of new antimicrobial agents. Additionally, its anti-inflammatory properties have been studied for the treatment of various inflammatory conditions, such as arthritis and asthma.
Propiedades
Fórmula molecular |
C15H16O |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C15H16O/c1-9-7-10(2)13-5-6-14(12(4)16)15(13)11(3)8-9/h5-8H,1-4H3 |
Clave InChI |
JUOAKPCWAPSQLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
SMILES canónico |
CC1=CC(=C2C=CC(=C2C(=C1)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
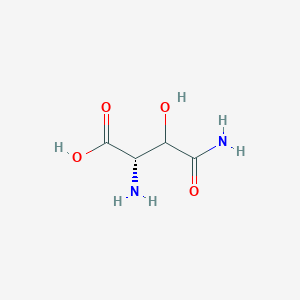
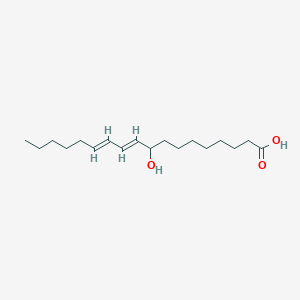

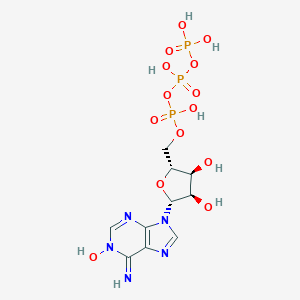
![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
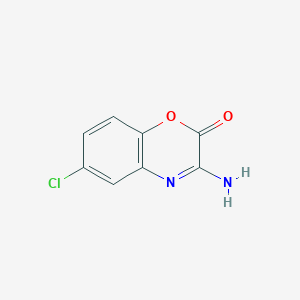
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
